molecular formula C21H23ClN6O2 B2813770 N2-(3-chloro-4-methylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898650-70-9

N2-(3-chloro-4-methylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2813770
CAS RN: 898650-70-9
M. Wt: 426.91
InChI Key: GHGYHKIOWCCBAZ-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a heterocyclic compound containing three nitrogen atoms in a six-membered ring. It has two amine groups attached to the triazine ring, and these amines are substituted with phenyl groups that have additional functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that form the triazine ring and subsequently attach the various substituents. This could involve reactions such as nucleophilic substitution and condensation .


Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the triazine ring, which is a planar, aromatic ring. The various substituents would add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine groups might participate in acid-base reactions, while the phenyl rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Triazine derivatives are synthesized for various applications, including the development of antimicrobial agents. For instance, novel triazine derivatives have been synthesized and screened for their antimicrobial activities, with some compounds demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007). The synthesis process often involves the reaction of different ester ethoxycarbonylhydrazones with primary amines, highlighting the compound's versatility in creating potentially bioactive molecules.

Additionally, the crystal structure of related triazine derivatives has been described, showcasing their conformational properties and interactions within the crystal lattice (Fridman et al., 2003). These studies provide insights into the chemical and physical properties of triazine derivatives, contributing to a deeper understanding of their potential applications in various fields.

Biological Activities

Beyond their antimicrobial potential, triazine derivatives are explored for other biological activities. Research into the synthesis of pyrimidine-linked morpholinophenyl derivatives reveals significant larvicidal activity against mosquito larvae, indicating potential applications in vector control (Gorle et al., 2016). Such studies demonstrate the compound's usefulness in developing new insecticides or pest management solutions.

Moreover, triazine derivatives have been investigated for their potential in treating environmental concerns, such as the removal of pesticides from wastewater. Lignocellulosic substrates, for instance, have been used as effective adsorbents for pesticide removal, indicating triazine compounds' role in environmental remediation efforts (Boudesocque et al., 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to predict its toxicity or environmental impact .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-14-7-8-15(13-16(14)22)23-19-25-20(24-17-5-3-4-6-18(17)29-2)27-21(26-19)28-9-11-30-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGYHKIOWCCBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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